molecular formula C24H25FN2O4S2 B6563250 N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4,5-trimethylbenzene-1-sulfonamide CAS No. 946295-65-4

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4,5-trimethylbenzene-1-sulfonamide

Cat. No.: B6563250
CAS No.: 946295-65-4
M. Wt: 488.6 g/mol
InChI Key: HOONYRVZPMMPJQ-UHFFFAOYSA-N
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Description

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4,5-trimethylbenzene-1-sulfonamide is a synthetic compound known for its diverse range of applications in the fields of chemistry, biology, medicine, and industry. It possesses unique structural features that make it an interesting subject for scientific research and industrial application.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process:

  • Formation of the tetrahydroquinoline ring system.

  • Introduction of the 4-fluorobenzenesulfonyl group.

  • Attachment of the trimethylbenzene-1-sulfonamide group.

Key reaction conditions include controlled temperatures, specific solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes.

Industrial Production Methods: In industrial settings, large-scale production may use more efficient catalytic systems and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis can enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound may undergo oxidative transformations to yield sulfone derivatives.

  • Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them into sulfides.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: Halogens, organometallic compounds.

Major Products Formed

  • Oxidized sulfone derivatives.

  • Reduced sulfide variants.

  • Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4,5-trimethylbenzene-1-sulfonamide has a broad spectrum of applications:

  • Chemistry: Used as a precursor for synthesizing complex organic molecules.

  • Biology: Functions as a probe or inhibitor in biochemical studies.

  • Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.

  • Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to active sites or interfere with cellular signaling pathways. The exact pathways involved often require detailed molecular docking and pharmacological studies.

Comparison with Similar Compounds

Compared to structurally similar compounds, this one stands out due to its combination of fluoro, sulfonyl, and tetrahydroquinoline moieties:

  • Similar Compounds: Sulfonamides, fluoroquinolones, tetrahydroquinoline derivatives.

  • Uniqueness: Its ability to undergo diverse chemical transformations and its broad range of applications make it a compound of significant interest.

This compound's unique structure and versatile reactivity make it a valuable entity for various scientific and industrial purposes.

Properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2O4S2/c1-16-13-18(3)24(14-17(16)2)32(28,29)26-21-8-11-23-19(15-21)5-4-12-27(23)33(30,31)22-9-6-20(25)7-10-22/h6-11,13-15,26H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOONYRVZPMMPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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